Cas no 2034508-56-8 (6-methoxy-N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide)

6-methoxy-N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide structure
2034508-56-8 structure
商品名:6-methoxy-N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide
CAS番号:2034508-56-8
MF:C18H17N5O3
メガワット:351.359283208847
CID:5358816

6-methoxy-N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide 化学的及び物理的性質

名前と識別子

    • 6-methoxy-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide
    • 6-methoxy-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-1H-indole-2-carboxamide
    • 6-methoxy-N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide
    • インチ: 1S/C18H17N5O3/c1-23-7-3-4-15(23)17-21-16(26-22-17)10-19-18(24)14-8-11-5-6-12(25-2)9-13(11)20-14/h3-9,20H,10H2,1-2H3,(H,19,24)
    • InChIKey: VBRMRZXXFQAHIN-UHFFFAOYSA-N
    • ほほえんだ: O1C(CNC(C2=CC3C=CC(=CC=3N2)OC)=O)=NC(C2=CC=CN2C)=N1

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 26
  • 回転可能化学結合数: 5
  • 複雑さ: 507
  • トポロジー分子極性表面積: 98
  • 疎水性パラメータ計算基準値(XlogP): 1.8

6-methoxy-N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6523-2746-3mg
6-methoxy-N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide
2034508-56-8
3mg
$63.0 2023-09-08
Life Chemicals
F6523-2746-30mg
6-methoxy-N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide
2034508-56-8
30mg
$119.0 2023-09-08
Life Chemicals
F6523-2746-25mg
6-methoxy-N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide
2034508-56-8
25mg
$109.0 2023-09-08
Life Chemicals
F6523-2746-75mg
6-methoxy-N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide
2034508-56-8
75mg
$208.0 2023-09-08
Life Chemicals
F6523-2746-5mg
6-methoxy-N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide
2034508-56-8
5mg
$69.0 2023-09-08
Life Chemicals
F6523-2746-20μmol
6-methoxy-N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide
2034508-56-8
20μmol
$79.0 2023-09-08
Life Chemicals
F6523-2746-15mg
6-methoxy-N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide
2034508-56-8
15mg
$89.0 2023-09-08
Life Chemicals
F6523-2746-20mg
6-methoxy-N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide
2034508-56-8
20mg
$99.0 2023-09-08
Life Chemicals
F6523-2746-40mg
6-methoxy-N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide
2034508-56-8
40mg
$140.0 2023-09-08
Life Chemicals
F6523-2746-1mg
6-methoxy-N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide
2034508-56-8
1mg
$54.0 2023-09-08

6-methoxy-N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide 関連文献

6-methoxy-N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamideに関する追加情報

Introduction to Compound with CAS No. 2034508-56-8 and Product Name: 6-methoxy-N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide

The compound identified by the CAS number 2034508-56-8 and the product name 6-methoxy-N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential therapeutic applications. The structural composition of this compound includes a 6-methoxy substituent on an indole core, which is further functionalized with a N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl} side chain. This unique arrangement of functional groups not only contributes to the compound's distinct chemical properties but also opens up possibilities for diverse biological activities.

In recent years, the development of novel heterocyclic compounds has been a focal point in medicinal chemistry, particularly in the search for new drug candidates. The indole scaffold, known for its presence in numerous bioactive molecules, serves as an excellent platform for structural modification and optimization. The introduction of the 6-methoxy group enhances the lipophilicity of the indole core, which can be crucial for membrane permeability and subsequent cellular uptake. This modification is particularly relevant in the design of drugs that require efficient delivery to target tissues.

The side chain featuring a N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl} moiety adds another layer of complexity to the molecule. The oxadiazole ring is a well-documented pharmacophore that exhibits a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of a 1-methyl-1H-pyrrol group further diversifies the chemical space and may contribute to unique interactions with biological targets. This combination of structural elements suggests that the compound could exhibit multiple modes of action, making it a promising candidate for further investigation.

Current research in medicinal chemistry increasingly emphasizes the importance of structure-based drug design. Computational methods such as molecular docking and virtual screening have become indispensable tools in identifying potential drug candidates with high affinity for biological targets. The structural features of this compound make it an attractive candidate for computational studies aimed at elucidating its binding interactions with proteins and enzymes involved in critical biological pathways.

One particularly intriguing aspect of this molecule is its potential application in oncology research. Indole derivatives have shown promise as chemotherapeutic agents due to their ability to modulate various signaling pathways involved in cancer cell proliferation and survival. The 6-methoxy-N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide structure may interfere with key enzymes such as kinases or transcription factors that are overexpressed in certain cancer types. Preliminary studies have suggested that similar compounds can induce apoptosis in cancer cells while sparing healthy tissues, highlighting the potential therapeutic window offered by this class of molecules.

Another area where this compound shows promise is in neurodegenerative diseases research. The indole core is known to interact with receptors and enzymes implicated in conditions such as Alzheimer's disease and Parkinson's disease. The 6-methoxy group may enhance binding affinity to these targets due to its lipophilic nature. Additionally, the oxadiazole moiety has been reported to possess neuroprotective properties by scavenging reactive oxygen species and inhibiting inflammatory pathways. These combined effects make this compound a candidate for further exploration as a potential therapeutic agent against neurodegenerative disorders.

The synthesis of complex molecules like 6-methoxy-N-{[3-(1-methyl-1H-pyrrol-2-y)]methyl}-1H-indole -2-carboxamide requires meticulous planning and execution to ensure high yield and purity. Advances in synthetic methodologies have enabled chemists to construct intricate molecular frameworks with greater precision than ever before. Techniques such as transition-metal-catalyzed cross-coupling reactions have been particularly valuable in forming carbon-carbon bonds that are essential for creating heterocyclic systems like this one.

In conclusion,2034508 -56 -8 represents a structurally sophisticated molecule with significant potential in pharmaceutical applications. Its unique combination of functional groups positions it as a promising candidate for further research into various therapeutic areas including oncology and neurodegenerative diseases. As our understanding of biological pathways continues to evolve,this compound will undoubtedly play a crucial role in shaping future drug discovery efforts.

おすすめ記事

推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD